molecular formula C8H14B10 B1449849 1-Hexyl-o-carborane CAS No. 20740-05-0

1-Hexyl-o-carborane

Cat. No.: B1449849
CAS No.: 20740-05-0
M. Wt: 218.3 g/mol
InChI Key: MNOCMHWTJIZAGO-UHFFFAOYSA-N
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Description

1-Hexyl-o-carborane (CAS 20740-05-0) is an organoboron compound with the molecular formula C~8~H~24~B~10~ and a molecular weight of 228.39 g/mol . It is characterized as a colorless liquid . This compound is a derivative of o-carborane, an icosahedral cluster known for its exceptional thermal stability and high boron content . In materials science research, this compound is a valuable precursor for enhancing polymer properties. Its incorporation into epoxy resins and other polymer matrices significantly improves thermal stability and glass transition temperature (T~g~), making these materials suitable for high-temperature applications . Furthermore, its high boron content makes it an excellent candidate for developing advanced neutron shielding composites, which are critical for safety in nuclear facilities, aerospace, and for protecting electronics from radiation . A specific research application includes its use as a carborane-substituted ammonium perchlorate, which acts as a high-performance combustion catalyst . The compound is for Research Use Only. It is intended solely for laboratory research and industrial applications by qualified professionals. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

InChI

InChI=1S/C8H14B10/c1-2-3-4-5-6-8-7(9-13-11-8)10-14-16-18-17-15-12-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCMHWTJIZAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B]C2[B][B][B]C2([B][B][B]1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14B10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942958
Record name 3a-Hexyldodecahydro[1,2,3]triborolo[4,5-h][1,2,3,4,5,6,7]heptaboronine
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Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20740-05-0
Record name 1,2-Dicarbadodecaborane(12), 1-hexyl-
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Record name 3a-Hexyldodecahydro[1,2,3]triborolo[4,5-h][1,2,3,4,5,6,7]heptaboronine
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Record name 1-hexyl-1,2-dicarbadodecaborane(12)
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Synthetic Methodologies and Advanced Functionalization Strategies for 1 Hexyl O Carborane Derivatives

Direct Synthetic Routes to 1-Hexyl-o-carborane

The synthesis of C-substituted o-carboranes, such as this compound, is well-established, primarily relying on the reaction between boron hydride precursors and alkynes.

The most common method for synthesizing C-substituted icosahedral o-carboranes involves the reaction of decaborane(14) (B₁₀H₁₄) with a suitable alkyne. mcmaster.cawikipedia.org To produce this compound, the alkyne used is 1-octyne (B150090). The general procedure begins with the reaction of decaborane (B607025) with a Lewis base, such as acetonitrile (B52724) or dimethylaniline, to form a stable bis(Lewis base) adduct, typically arachno-B₁₀H₁₂L₂. mcmaster.camdpi.com This intermediate is then reacted with the alkyne in a high-boiling solvent like toluene. The reaction proceeds via the insertion of the alkyne's two carbon atoms into the boron cluster, followed by cage-closing, to yield the thermodynamically stable closo-icosahedral structure of 1-hexyl-1,2-dicarba-closo-dodecaborane. mdpi.comthieme-connect.com

This synthetic approach is highly versatile for mono-substituted alkynes, though it can give lower yields with di-substituted variants. mcmaster.ca The reaction can be performed as a one-pot synthesis, making it an efficient route to C-monosubstituted o-carboranes. thieme-connect.com

Grignard reagents (RMgX) are fundamental in carborane chemistry, primarily for creating carbon-carbon and boron-carbon bonds through cross-coupling reactions. mdpi.comrsc.org While the direct synthesis from decaborane and 1-octyne is standard for this compound, Grignard-based methods are critical for producing more complex derivatives. For instance, an iodo-carborane can undergo a Kumada or Negishi cross-coupling reaction with a hexyl Grignard reagent in the presence of a palladium or nickel catalyst to attach the hexyl group to a specific boron or carbon vertex. mdpi.commdpi.com

More specifically, B-aryl derivatives of carboranes are frequently synthesized via Pd-catalyzed cross-coupling of B-iodo-carboranes with aryl Grignard reagents. mdpi.commdpi.com This methodology has been extended to create a variety of functionalized carboranes that are not accessible through other means due to the high reactivity of the reagents. mdpi.com Recent studies have also shown that Grignard reagents can directly activate cage B–H bonds via nucleophilic substitution, presenting a novel pathway for regioselective functionalization. rsc.org In some cases, the in-situ formation of HMgBr from a Grignard reagent can initiate cascade cyclizations in appropriately substituted o-carboranes. chemistryviews.org

Multi-step Preparations via Boron Hydride Precursors and Alkynes

Regioselective Functionalization of the o-Carborane (B102288) Cage

The o-carborane cage possesses two distinct types of vertices available for functionalization: two carbon atoms (C–H bonds) and ten boron atoms (B–H bonds). The development of regioselective methods to modify these vertices is a central challenge in carborane chemistry, as the properties of the resulting derivatives are highly dependent on the substitution pattern.

The hydrogen atoms attached to the carbon vertices of the o-carborane cage are weakly acidic and can be readily removed by strong bases. In the case of this compound, the remaining C–H bond at the C2 position can be selectively deprotonated using organolithium reagents, most commonly n-butyllithium (n-BuLi), to form a carboranyl-lithium salt. sioc-journal.cn This lithiated intermediate is a powerful nucleophile that can react with a wide array of electrophiles, allowing for the introduction of a second, different substituent onto the carbon framework. This C-H activation and subsequent substitution is a cornerstone of carborane functionalization, providing access to 1,2-disubstituted derivatives. Recent advancements have also explored copper-catalyzed electrochemical methods for activating these inert C-H bonds for late-stage diversification. scispace.com

Functionalizing the ten B–H bonds of the o-carborane cage with high regioselectivity is considerably more challenging due to their similar chemical nature. acs.org However, the electronic environment of the boron atoms is not uniform. Their reactivity is influenced by their proximity to the two cage carbon atoms, which are more electronegative than boron. This results in a gradient of electron density across the cage, with the B(3,6) vertices being the most electron-deficient, followed by B(4,5,7,11), B(8,10), and finally the most electron-rich B(9,12) vertices. cas.cnacs.org This electronic differentiation is the basis for achieving regioselective B–H activation, particularly through transition metal catalysis. acs.org

Transition metal catalysis has emerged as a powerful tool for the direct and regioselective functionalization of B–H bonds, avoiding the multi-step deboration-capping sequences often required in traditional methods. cas.cnresearchgate.net The choice of metal and its ligand environment allows for the targeting of specific boron vertices. A general strategy involves using electron-rich transition metals to activate the most electron-deficient B–H bonds and electron-deficient metals for the more electron-rich B–H bonds. acs.org Iridium and palladium catalysts have been extensively studied and have enabled a wide range of transformations. sioc-journal.cncuhk.edu.hk

Iridium-Catalyzed Functionalization: Iridium complexes are particularly effective for activating the B–H bonds at specific positions, often guided by directing groups or the inherent electronic properties of the cage. Electron-rich Ir(I) catalysts can selectively activate the electron-poor B(3,6)–H bonds for reactions like diborylation. cas.cnacs.org Furthermore, Ir(III) catalysts, often assisted by a directing group such as a carboxyl or acylamino group attached to a cage carbon, can facilitate highly regioselective functionalization at the B(4) or B(5) positions. nih.govacs.orgacs.org These directed reactions have enabled the synthesis of B-alkenylated, B-aminated, and other functionalized o-carboranes with high yields and selectivity. acs.orgbohrium.com DFT calculations have shown that in some cases, the enantioselectivity of these transformations is controlled by the B–H activation step, allowing for the synthesis of chiral-at-cage carboranes. acs.org

Table 1: Examples of Iridium-Catalyzed B-H Functionalization of o-Carboranes
Catalyst SystemReactantsFunctionalized Position(s)Product TypeReference
Ir(I) complexo-carborane, B₂pin₂B(3,6)B(3,6)-diborylated-o-carborane cas.cn
Ir(III) complex, Carboxy directing groupo-carborane-1-carboxylic acid, AlkyneB(4)4-B-alkenylated-o-carborane acs.orgbohrium.com
Ir(III) complex, Carboxy directing groupo-carborane-1-carboxylic acid, AnthranilB(4)4-B-aminated-o-carborane acs.org
[Ir(COD)Cl]₂, Chiral phosphoramidite (B1245037) ligand3-acylamino-o-carborane, Diarylacetylene(S)-B(4) / (R)-B(7)Chiral-at-cage B-alkenylated o-carborane acs.org

Palladium-Catalyzed Functionalization: Palladium catalysts are also versatile reagents for B–H activation. In contrast to electron-rich iridium, electron-deficient Pd(II) catalysts tend to activate the more electron-rich B(8,9,10,12) vertices. cas.cnacs.org For example, palladium-catalyzed tetrafluorination of o-carboranes occurs selectively at these positions. cas.cn When a directing group is used, such as in o-carborane-1-carboxylic acid, Pd catalysts can direct arylation to the B(4,5) positions. nih.gov Palladium catalysis has also been employed for Heck-type reactions with alkenes and for difunctionalization at the B(3,6) positions when supported by a chelating ligand. nih.govnih.gov A particularly innovative development is the "cage-walking" strategy, where a palladium fragment, after initial activation at one site, can migrate to a different boron vertex, enabling functionalization at a remote position that would otherwise be difficult to access. acs.org

Table 2: Examples of Palladium-Catalyzed B-H Functionalization of o-Carboranes
Catalyst SystemReactantsFunctionalized Position(s)Product TypeReference
[Pd(MeCN)₄][BF₄]₂o-carborane, F-sourceB(8,9,10,12)B-tetrafluorinated-o-carborane cas.cnacs.org
Pd(OAc)₂, Carboxy directing groupo-carborane-1-carboxylic acid, AromaticsB(4,5)B(4,5)-diarylated-o-carborane nih.gov
Pd catalyst, Chelating picolyl ligand1,2-bis(picolyl)-o-carborane, Halogen sourceB(3,6)B(3,6)-dihalogenated-o-carborane nih.gov
Pd catalystm-carborane (B99378), AlkeneB(9)B(9)-alkenylated-m-carborane nih.gov
Pd catalyst3-Iodo-o-carborane, Grignard reagentsB(3), B(4)3,4-bifunctionalized-o-carborane acs.org

Boron-Vertex Functionalization Methodologies (B–H bond activation)

Directing Group-Assisted Functionalization

Transition-metal-catalyzed B-H bond activation, guided by a directing group, has emerged as a powerful strategy for the regioselective functionalization of o-carboranes. researchgate.netdntb.gov.ua This approach utilizes a coordinating group attached to the carborane cage to direct a metal catalyst to a specific B-H bond, enabling its selective activation and subsequent functionalization.

Various directing groups have been successfully employed, including those based on nitrogen and carboxylic acids. researchgate.net For instance, a carboxylic acid group can direct rhodium catalysts to achieve regioselective amidation at the B(4)-H bond of o-carboranes. researchgate.net Similarly, N-based directing groups like pyridyl and acylamino have proven effective in guiding transition metals to functionalize specific B-H vertices. researchgate.netdntb.gov.ua

A notable example is the use of an 8-aminoquinoline (B160924) directing group in nickel-catalyzed regioselective tetra-alkylation at the B(3,4,5,6)-H positions of o-carboranes using unactivated alkyl bromides. researchgate.net This method provides a direct and efficient route to multi-alkylated o-carboranes. Furthermore, a carboxy group has been utilized to direct a rhodium-catalyzed one-pot trifunctionalization, installing three different substituents at the B(3), B(4), and B(5) positions. researchgate.net

These directing-group strategies offer a high degree of control over the functionalization of the carborane cage, opening avenues for the synthesis of complex and precisely substituted this compound derivatives.

Selective Oxidation Approaches

Selective oxidation of the B-H bonds in o-carboranes provides a pathway to introduce oxygen-containing functionalities. A palladium-catalyzed intramolecular dehydrogenative coupling of a B-H bond and a hydroxyl group has been developed to construct a cage B-O bond, leading to the formation of o-carboranobenzoxaborole derivatives. researchgate.net This method represents a direct approach to incorporate the carborane cage into heterocyclic systems through a B-O linkage. While specific examples involving this compound are not detailed, the general methodology is applicable to substituted o-carboranes.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the carborane cage, followed by transition-metal-catalyzed cross-coupling reactions, is a versatile strategy for introducing a wide range of substituents. rsc.org The B-halogen bonds on the carborane surface, however, can exhibit low reactivity due to steric hindrance, making these transformations challenging. rsc.orgacs.org

Palladium-catalyzed cross-coupling reactions have been particularly successful. For instance, Pd-catalyzed Heck-type reactions between carboranes and alkenes have been developed, showing good selectivity for the B(9) position in m-carboranes and applicability to o-carboranes. nih.gov This allows for the synthesis of alkenylated carboranes. nih.gov Furthermore, a transition-metal-free, UV light-enabled cross-coupling of iodocarboranes with terminal alkynes has been reported for the synthesis of 1-alkynyl-o-carboranes. nih.gov

Copper(I)-mediated cross-coupling of o-carboranyllithium with alkynyllithium has also been developed as a one-pot synthesis for C-alkynyl-o-carborane derivatives. sioc-journal.cn These methods provide robust routes to functionalized this compound derivatives through the formation of B-C bonds.

Coupling ReactionCatalyst/ConditionsReactantsProduct Type
Heck-typePalladiumCarborane, AlkenesAlkenylated carborane nih.gov
Sonogashira-typeUV light (metal-free)Iodocarborane, Terminal alkynes1-Alkynyl-o-carborane nih.gov
C-C CouplingCopper(I)o-Carboranyllithium, AlkynyllithiumC-Alkynyl-o-carborane sioc-journal.cn
Negishi CouplingPalladium12-Iodo-1-phenyl-o-carborane, Organozinc reagent12-Alkyl-1-phenyl-o-carborane vanderbilt.edu

Stereoselective and Enantioselective Synthesis of Chiral-at-Cage Carboranes

The synthesis of chiral-at-cage carboranes, where the chirality arises from the substitution pattern on the icosahedral cage, is a significant area of research. nih.govacs.org Achieving high enantioselectivity in the functionalization of the carborane B-H bonds is a formidable challenge. nih.gov

Recent breakthroughs have demonstrated the feasibility of catalytic asymmetric B-H functionalization. An intermolecular iridium-catalyzed enantioselective B-H alkenylation has been developed, providing chiral-at-cage o-carboranes with excellent yields and enantiomeric excesses (up to 99% ee). nih.gov This reaction is facilitated by a directing group and a chiral phosphoramidite ligand. nih.gov

Palladium catalysis has also been employed for the enantioselective synthesis of chiral-at-cage o-carboranes. nih.govfigshare.com One strategy involves an asymmetric intramolecular B-H arylation and cyclization. nih.govfigshare.com Another approach utilizes a "cage-walking" strategy, where a palladium catalyst migrates along the carborane cage, enabling enantioselective 3,4-bifunctionalization with high efficiency (up to 98% ee). researchgate.net

Rhodium(II) catalysts have been used for the asymmetric insertion of carbenes into cage B-H bonds, generating carboranes with an adjacent exohedral carbon-stereocenter with excellent site- and enantioselectivity. nih.gov These methods pave the way for the synthesis of optically active this compound derivatives with defined stereochemistry at the boron cage.

Preparation of Bifunctionalized and Multifunctionalized this compound Derivatives

The synthesis of bifunctionalized and multifunctionalized o-carboranes allows for the creation of more complex and tailored molecular architectures. A palladium-catalyzed "cage-walking" strategy has been instrumental in achieving selective bifunctionalization. acs.org For example, a palladium-catalyzed sequential functionalization of the B(3)-I and B(4)-H bonds in 3-iodo-o-carborane has been developed, leading to 3,4-bifunctionalized o-carboranes in a one-pot reaction. acs.org

The synthesis of 1,12-difunctionalized o-carborane derivatives, where substituents are at antipodal positions, has also been achieved. vanderbilt.edu This typically involves electrophilic substitution, which can lead to a mixture of regioisomers that require separation. vanderbilt.edu For instance, the monoiodination of 1-substituted o-carboranes can yield the 1,12- and 1,9-isomers, which can be separated by crystallization or chromatography. vanderbilt.edu

Furthermore, the reaction of the synthon [3-N2-o-C2B10H11][BF4] with various nucleophiles allows for the efficient introduction of a wide array of functional groups at the B(3) position, providing a straightforward route to multiply functionalized o-carboranes. nih.gov These methodologies can be adapted for the synthesis of bifunctionalized and multifunctionalized derivatives starting from this compound.

Theoretical, Computational, and Mechanistic Investigations

Electronic Structure Analysis of o-Carboranes and Alkyl Derivatives

The unique icosahedral structure and three-dimensional (3D) aromaticity of o-carboranes bestow upon them remarkable thermal and chemical stability. nih.govoup.comnih.gov The substitution of a hydrogen atom on a cage carbon with an alkyl group, such as a hexyl chain, introduces specific modifications to the electronic landscape of the parent molecule. These changes are critical for understanding the reactivity and properties of compounds like 1-hexyl-o-carborane.

The parent o-carborane (B102288) (1,2-dicarba-closo-dodecaborane) is characterized by its highly polarizable spherical aromaticity, which arises from σ-delocalized electron densities across the cage. mdpi.com This three-dimensional aromaticity is a key feature that distinguishes carboranes from traditional planar aromatic systems like benzene (B151609). acs.orgresearchgate.net The electron density within the o-carborane cage is not uniformly distributed. Due to the higher electronegativity of the carbon atoms compared to the boron atoms, the cage exhibits a significant dipole moment.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. In o-carboranes, these orbitals are delocalized over the entire cage structure. The energy gap between the HOMO and LUMO is substantial, contributing to the high kinetic stability of the cluster. uab.catacs.org

The introduction of substituents can tune these energy levels. Studies on polythiophenes with carborane sidechains have shown that replacing a hexyl sidechain with a hex-1-enyl unit can lower both the HOMO and LUMO energy levels. rsc.org In another study, polymers incorporating carborane units were found to have the lowest HOMO and LUMO energy levels compared to analogous polymers without them. acs.org For this compound, the electron-donating nature of the hexyl group is expected to raise the energy of the HOMO compared to the unsubstituted o-carborane, thereby slightly decreasing the HOMO-LUMO gap. This modification can enhance the molecule's reactivity towards electrophiles.

Below is a representative table illustrating the typical effect of C-alkylation on the frontier orbital energies of o-carborane, based on computational studies of related structures.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
o-Carborane (Parent)-9.80-1.808.00
1-Alkyl-o-carborane (Representative)-9.65-1.757.90

Note: Values are illustrative and based on typical data from computational studies on related carborane derivatives. uab.catresearchgate.netresearchgate.net

Natural Population Analysis (NPA) is a computational method used to determine the distribution of electron charge among the atoms in a molecule. uni-rostock.de For o-carborane, NPA reveals the specific charge on each cage atom, confirming the qualitative picture of electron distribution. uab.cat The analysis shows that the hydrogen atoms bonded to the cage carbons are more acidic than those bonded to boron atoms. uab.cat

Previous calculations have quantified the charges on the boron vertices of the parent 1,2-closo-C₂B₁₀H₁₂. csic.es The boron atoms farthest from the carbons (B8, B9, B10, B12) carry the most negative charge, while those closest (B3, B6) are positively charged. csic.es The presence of the C-hexyl group in this compound will perturb this charge distribution. The electron-donating hexyl group will increase the negative charge on the substituted C1 atom and slightly alter the charges on the neighboring boron atoms.

The following table presents the calculated natural charges for the boron vertices in unsubstituted o-carborane, which serves as a baseline for understanding the electronic environment in its derivatives.

Atomic Position in o-CarboraneCalculated Natural Charge (e)
B(3,6)+0.204
B(4,5,7,11)+0.024
B(8,10)-0.146
B(9,12)-0.168

Data sourced from calculations on 1,2-closo-C₂B₁₀H₁₂. csic.es

HOMO and LUMO Energy Levels

Elucidation of Reaction Mechanisms in Functionalization Processes

The functionalization of the o-carborane cage is a cornerstone of its chemistry, enabling the synthesis of diverse derivatives for various applications. researchgate.netsioc-journal.cn These transformations can occur at either the C-H or B-H vertices, with mechanisms that are heavily influenced by the electronic properties of the cage.

Transition metal catalysis has emerged as a powerful tool for the regioselective functionalization of B-H bonds in o-carboranes, a task that is challenging due to the presence of ten chemically similar B-H vertices. oup.comresearchgate.netrsc.org The general strategy relies on the electronic properties of both the carborane cage and the metal catalyst. nih.govnih.gov

Functionalization of Electron-Deficient B(3,6)-H Bonds: Electron-rich transition metal catalysts are typically used to functionalize the most electron-deficient B-H bonds, which are those at the 3 and 6 positions, adjacent to both cage carbons. nih.govnih.gov

Functionalization of Electron-Rich B(8,9,10,12)-H Bonds: Conversely, electron-deficient transition metal catalysts are employed to target the more electron-rich B-H bonds located farthest from the cage carbons. nih.govnih.gov

Functionalization of Intermediate B(4,5,7,11)-H Bonds: The functionalization of the remaining B-H bonds often requires the use of a directing group attached to a cage carbon, in combination with an electrophilic transition metal catalyst. nih.govoup.com

For a C-substituted carborane like this compound, these principles remain the same for subsequent B-H functionalization. For instance, a directing group could be installed on the hexyl chain to guide a metal catalyst to a specific B-H position. Mechanisms often involve oxidative addition of the B-H bond to the metal center, followed by reductive elimination to form the new B-X bond (where X is the new functional group). Recent advances include the use of copper and other base metals, expanding the toolkit beyond precious metals like palladium, rhodium, and iridium. oup.comrsc.org

Beyond metal-catalyzed reactions, classical electrophilic and nucleophilic substitution reactions are fundamental to carborane chemistry.

Nucleophilic Substitution: The C-H bonds of the o-carborane cage are weakly acidic (pKa ≈ 23) due to the strong electron-withdrawing character of the cluster. nih.gov This allows for deprotonation by strong bases like organolithium reagents (e.g., n-butyllithium) or Grignard reagents. nih.gov The resulting carboranyl anion is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides. The synthesis of this compound itself typically proceeds via this pathway, where the monolithiated o-carborane anion attacks an n-hexyl halide (e.g., 1-bromohexane).

Electrophilic Substitution: Electrophilic substitution primarily occurs at the B-H vertices and its regioselectivity is governed by the electron density of the boron atoms. nih.govmdpi.com The reaction rate follows the order of boron vertex electron density: B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6). nih.gov Therefore, electrophiles preferentially attack the B-H bonds at the 9- and 12-positions, which are most distant from the electron-withdrawing carbon atoms. A notable mechanistic study revealed that the oxidation of o-carborane involves an initial electrophilic attack on the hydrogen atom of the B-H bond, where the hydrogen acts as the nucleophilic site, which differs from typical electrophilic aromatic substitution where the ring atom is the nucleophile. acs.orgresearchgate.net In this compound, the presence of the alkyl group does not change this fundamental reactivity order for subsequent electrophilic B-H substitution.

Role of Weak Interactions in Reaction Selectivity

The reactivity and selectivity of carborane systems are not governed solely by strong, covalent bond-making and bond-breaking events. Weak, non-covalent interactions, such as hydrogen bonds, dihydrogen bonds, and van der Waals forces, play a critical and often decisive role in dictating the outcome of chemical reactions. researchgate.netnih.gov The unique three-dimensional structure of the carborane cage provides a scaffold for these subtle interactions to exert significant influence. researchgate.net

Computational studies, particularly those employing Hirshfeld surface analysis, have been instrumental in visualizing and quantifying these weak interactions. mdpi.com In studies of crystalline o-carborane derivatives, molecules are often stabilized by a network of weak intermolecular forces. mdpi.com Analysis of cholesteryl-o-carborane dyads, for example, revealed that H···H and H···O contacts account for the vast majority (78–84%) of the Hirshfeld surface area, indicating their importance in the crystal packing. mdpi.com The absence of strong hydrogen bond donors in many carborane derivatives means that these weaker interactions become the primary drivers of supramolecular assembly. mdpi.com

These interactions are crucial for controlling regioselectivity. In catalytic processes, the competition for binding sites on a catalyst surface is a key factor in determining reaction selectivity. nih.gov Theoretical calculations have shown that weak van der Waals interactions are fundamental to predicting the binding strength hierarchy of intermediates, which in turn controls selectivity. nih.gov Similarly, in the context of supramolecular chemistry involving carboranes, weak forces like dihydrogen-bond interactions are leveraged for applications such as the recognition and separation of alkane isomers. researchgate.net Non-covalent interaction plots derived from computational models can show weak stabilization interactions between different parts of a molecule or complex, which can influence the reaction mechanism. goettingen-research-online.de

Theoretical Prediction of Reactivity and Selectivity in this compound Systems

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the reactivity and selectivity of o-carborane systems. These theoretical models allow for the detailed exploration of reaction mechanisms, the calculation of activation barriers, and the identification of the most probable sites for chemical attack. researchgate.netmdpi.com

One of the key applications of these methods is predicting the regioselectivity of substitution on the carborane cage. The electron distribution across the icosahedral cage is not uniform. Theoretical calculations of natural charges, such as Natural Population Analysis (NPA), reveal which boron vertices are the most electron-rich and therefore most susceptible to electrophilic attack. mdpi.com For the parent o-carborane, the order of electron density at the B-H vertices is B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6). mdpi.com This predicted hierarchy is consistent with experimental observations of electrophilic substitution.

Table 1. Theoretical calculations of natural charges (2a-NPA) for different B-H vertices in o-carborane and m-carborane (B99378), indicating relative reactivity towards electrophiles. mdpi.com A more negative value suggests a higher electron density and greater reactivity.
IsomerB-H Vertex2a-NPA Charge
o-carboraneB(9,12)-0.032
B(8,10)-0.022
B(4,5,7,11)-0.012
B(3,6)-0.009
m-carboraneB(9,10)-0.038
B(5,12)-0.006
B(2,3,4,6,8,11)>0

DFT calculations have been successfully applied to elucidate complex reaction mechanisms. For instance, in the Ir-catalyzed asymmetric B–H activation of o-carboranes, calculations revealed that the enantioselectivity is controlled during the B–H activation step, where the chiral ligand creates an asymmetric environment around the metal center. acs.org Similarly, mechanistic studies on the bromination of carboranes, which show an unusually high kinetic order in bromine, were rationalized by quantum chemical modeling that pointed to a mechanism facilitated by anionic bromine clusters that stabilize the transition state. researchgate.net The rate-limiting stage in this reaction was identified as the B-H bond breakage. researchgate.net

Computational Modeling of Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological energy transformations, where an electron and a proton are transferred together. acs.org These reactions can proceed through various concerted or stepwise mechanisms. acs.org Computational modeling has been essential in designing and understanding carborane-based systems capable of mediating PCET.

Researchers have explored C,C′-diaryl-o-carboranes as a main-group alternative to traditional transition-metal-based PCET reagents like cobaltocene. acs.orgresearchgate.net In one such system, an aniline (B41778) moiety was tethered to a diaryl-o-carborane. researchgate.net This compound can be reduced and protonated to generate an N–H bond. researchgate.net A critical finding from computational modeling, combined with thermodynamic measurements, was the estimation of an exceptionally weak effective bond dissociation free energy (BDFE) for this N–H bond. researchgate.net

Table 2. Measured and Estimated Bond Dissociation Free Energies (BDFE). A lower value indicates a weaker bond, facilitating hydrogen atom transfer.
Compound/SystemBondBDFE (kcal/mol)Reference
Aniline-modified Diaryl-o-carboraneN-H31 researchgate.net
((tBu2ArO)2Me2cyclam)SmII-Pyrrolidone ComplexN-H27.2 acs.org
((tBu2ArO)2Me2cyclam)SmII-Methanol ComplexO-H<24.1 acs.org

The mechanism of hydrogen atom transfer from this carborane system was investigated through a combination of experimental and computational methods. acs.orgosti.gov Unlike some cobaltocene-based systems that operate via a concerted PCET pathway, the available mechanistic data for the diaryl-o-carborane reagent support a stepwise mechanism. osti.gov The proposed pathway involves an initial protonation of an aromatic group (PT), followed by an electron transfer (ET), and a final proton transfer (PT). researchgate.net Computational studies support that these reactions occur via a rate-limiting electron transfer step rather than a concerted proton-electron transfer. osti.gov

Analysis of Bond Orders and Stability Using Quantum Chemical Methods

Quantum chemical methods provide deep insights into the electronic structure, chemical bonding, and stability of carborane derivatives. Techniques like Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis, and DFT calculations of molecular orbitals and bond lengths are used to characterize the unique bonding within the icosahedral cage. uab.catnih.gov

The C1–C2 bond in the o-carborane cage is of particular interest due to its unusual properties. nih.gov High-resolution X-ray diffraction studies combined with quantum-chemical calculations have been used to analyze the electron density distribution of this bond. nih.gov The length of the C1–C2 bond is sensitive to the electronic effects of substituents attached to the carbon atoms. Computational and crystallographic studies on a series of C,C′-diaryl-ortho-carboranes showed that the C1–C2 bond length varies slightly with the electron-donating strength of the aryl substituent. worktribe.com

Further studies using Time-Dependent DFT (TD-DFT) have modeled the behavior of this bond in excited states. nih.gov These calculations show that elongation of the C1–C2 bond can occur, leading to significant changes in the electronic nature of the molecule, such as a transformation from a locally-excited (LE) state to a twisted intramolecular charge transfer (TICT) state. nih.gov

Table 3. Comparison of Experimental and Calculated C1–C2 Bond Lengths (Å) in various o-Carborane Derivatives.
Compound TypeMethodC1–C2 Bond Length (Å)Reference
Biphenyl-based o-carboranyl compoundsExperimental (X-ray)1.63 - 1.70 nih.gov
Calculated (S0 ground state)1.68 - 1.70 nih.gov
o-Carborane-anthracene (ground state)Calculated~1.7 nih.gov
o-Carborane-anthracene (S1 excited state, TICT)Calculated~2.3 - 2.4 nih.gov
C,C'-diaryl-ortho-carboranesExperimental (X-ray)Small variations with substituent worktribe.com

NBO analysis is another powerful tool used to assess the strength of interactions. uab.cat For example, in a protonated nido-carboranyldiphosphine oxide, NBO analysis was used to establish that a symmetric P=O∙∙∙H+∙∙∙O=P interaction has a strength on the order of a covalent bond, while an unsymmetrical arrangement consists of one covalent O-H bond and one weaker O∙∙∙H interaction. uab.cat These quantum chemical approaches are essential for building a fundamental understanding of the relationship between structure, bonding, and stability in complex molecules like this compound.

Supramolecular Chemistry and Noncovalent Interactions in 1 Hexyl O Carborane Systems

Dihydrogen Bonding and Its Influence on Molecular Recognition

Dihydrogen bonding is a crucial noncovalent interaction in carborane chemistry, characterized by an electrostatic attraction between a hydridic hydrogen (B-H) and a protonic hydrogen (X-H, where X is typically N, O, or C). researchgate.netacs.org The o-carborane (B102288) cage possesses ten B-H vertices, where the hydrogen atoms carry a partial negative charge (hydridic), making them effective hydrogen bond acceptors. mdpi.com Conversely, the C-H hydrogens of the carborane cage are weakly acidic (protonic) and can act as hydrogen bond donors. mdpi.com The interaction between these oppositely polarized hydrogens, B-Hδ-···Hδ+-X, is a defining feature of carborane supramolecular chemistry. acs.org

In systems involving 1-hexyl-o-carborane, the B-H groups of the cage are readily available to form dihydrogen bonds with suitable donor molecules. The strength and geometry of these bonds are influenced by the position of the B-H vertex on the cage. researchgate.net Studies on the interactions of carboranes with biomolecules have shown that these dihydrogen bonds are dominant, with average strengths of 4.2–5.8 kcal/mol and short H···H distances, sometimes as close as 1.8 Å. researchgate.netnih.gov The carborane cage tends to interact preferentially through the B-H groups on the lower hemisphere, opposite the carbon atoms. researchgate.netnih.gov

Interaction TypeDescriptionTypical Energy (kcal/mol)Key Features in Carboranes
Dihydrogen Bond (B-Hδ-···Hδ+-X)Electrostatic attraction between a hydridic B-H group and a protonic X-H group (X=N, O, C). researchgate.net4.2 - 5.8 nih.govDominant interaction; directional; crucial for binding to biomolecules. researchgate.netnih.gov
C-H···H-B InteractionA weak form of dihydrogen bond between the cage C-H and a B-H group. researchgate.net< 2Can be intramolecular, influencing substituent conformation.

Host-Guest Chemistry Involving Carborane Cages

The distinct properties of the carborane cage allow it to participate in host-guest chemistry in two primary ways: acting as a guest itself or being incorporated into a larger host framework. The icosahedral cage is hydrophobic and can be encapsulated by macrocyclic hosts with nonpolar cavities, such as cyclodextrins and calixarenes. mdpi.comrsc.org In these complexes, the inclusion is often stabilized by C-H···π interactions between the acidic C-H of the carborane and the aromatic panels of the host. rsc.org The presence of the 1-hexyl group on this compound would significantly enhance its hydrophobicity, likely strengthening its association with nonpolar host cavities.

Conversely, the electron-withdrawing nature of the o-carborane cage can be harnessed when it is used as a component of a host molecule. iupac.org When integrated into macrocyclic structures, carborane units can enhance the Lewis acidity of coordinated metal centers, creating powerful hosts for anions. iupac.org Carborane-based metallacages have also been developed for the selective binding and separation of guest molecules, where host-guest interactions can be tuned by controlling the B-H bond activation on the cage. nih.govmdpi.com A trinuclear gold-carborane cluster has been computationally studied as a host structure capable of encapsulating a variety of cations, anions, and neutral molecules. csic.es In such systems, the hexyl group would project from the host's framework, potentially creating specific recognition sites or influencing the solubility and packing of the host-guest complexes.

Self-Assembly Processes and Crystal Engineering

Crystal engineering with carboranes leverages their rigid, well-defined geometry and the diverse noncovalent interactions they can form. mdpi.comcsic.es For substituted carboranes like this compound, self-assembly is driven by a balance of interactions involving the inorganic cage and the organic substituent. In the absence of strong hydrogen bond donors, the crystal packing of carborane derivatives is typically governed by a network of weak intermolecular forces. mdpi.com

Hirshfeld surface analysis of similar long-chain carborane derivatives reveals that H···H and C···H contacts dominate the intermolecular interactions, accounting for a large percentage of the total surface area. mdpi.commdpi.com The self-assembly of this compound would similarly be directed by these weak forces. The bulky icosahedral cages and the flexible hexyl chains can lead to inefficient packing, a strategy sometimes used to create crystalline host materials that can include solvent molecules. csic.es The interplay between the rigid cage and the flexible chain can also lead to the formation of liquid crystalline phases, where the carborane acts as a bulky, polarizable headgroup. mdpi.com For instance, cholesteryl-o-carborane dyads have been shown to exhibit chiral nematic and blue phases, indicating that the carborane cluster can be incorporated into highly ordered, self-assembled mesophases. mdpi.com The self-assembly of o-carborane bisterpyridyl ligands with metal ions has also been shown to generate complex metallomacrocycles. researchgate.net

Advanced Materials Science Research Applications

Carborane-Containing Polymers and Macromolecules

The incorporation of the bulky, three-dimensional o-carborane (B102288) cage into polymer chains imparts significant enhancements in material properties, particularly thermal stability. nih.govrsc.org The hexyl group on the 1-position carbon of the o-carborane cage can further modify the polymer's physical properties, such as its solubility in organic solvents and its glass transition temperature.

Polymers incorporating carborane units can be synthesized with the cage integrated into the main chain, appended as a pendant group, or attached as an end group. nih.gov The synthesis strategy depends on the desired polymer architecture and properties.

Main-Chain (Type I) Polymers: These are typically produced through step-growth polymerization of difunctional carborane monomers. nih.govacs.org Common methods include Sonogashira coupling, Diels-Alder reactions, and condensation polymerizations using carborane monomers with reactive groups like alkynyl, hydroxyl, or amino functionalities. nih.gov

Pendant (Type II) Polymers: Chain-growth polymerizations are favored for creating polymers with carborane cages as side chains. acs.org Techniques like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain-Transfer (RAFT), and Ring-Opening Metathesis Polymerization (ROMP) allow for controlled synthesis of these architectures. nih.govacs.org For instance, a cyclic olefin monomer based on o-carborane, suitable for ROMP, has been synthesized by reacting dilithiated o-carborane with 6-bromo-1-hexene, a process directly analogous to how a 1-hexyl-o-carborane derivative could be prepared for polymerization. acs.org

End-Group (Type III) Polymers: Carborane clusters can be introduced at the chain ends by using a carborane-functionalized initiator, such as a carborane-based ATRP initiator. acs.org

The choice of polymerization technique and monomer design allows for the creation of a wide array of polymer architectures, from linear thermoplastics to complex block copolymers. nih.govcsic.esresearchgate.net

A primary application of carborane-containing polymers is in the development of materials with exceptional resistance to thermal and oxidative degradation, crucial for aerospace and high-performance electronics. nih.govmdpi.comresearchgate.net The incorporation of the o-carborane cage into polymer backbones like polyimides, polybenzoxazines, and polysiloxanes dramatically increases their operational temperature limits. mdpi.comineosopen.org

The enhancement mechanism involves the transformation of the carborane cage at high temperatures in an oxidizing atmosphere. The boron-rich cluster reacts with oxygen to form a protective, glassy surface layer of boron oxide (B₂O₃) or borosilicate. acs.orgmdpi.com This layer acts as a "self-healing" skin, preventing further oxygen penetration and degradation of the underlying polymer matrix. mdpi.com This results in significantly higher char yields and decomposition temperatures compared to non-carborane analogues. tandfonline.com For example, carborane-containing polyimide (CPI) films have shown outstanding thermo-oxidative stability at temperatures as high as 700 °C. mdpi.comresearchgate.net Similarly, polybenzoxazines incorporating m-carborane (B99378) exhibit a 5% weight loss temperature above 400 °C and a char yield of 76% in air at 800 °C.

Table 1: Thermal Properties of Various Carborane-Containing Polymers
Polymer TypeCarborane Content/ModificationDecomposition Temp. (Td5)Char Yield (@ 800°C, Air)Reference
Polyimide (CPI)Copolymer with 1,7-bis(aminophenyl)-m-carborane~500-550°C>65% mdpi.comtandfonline.com
Polybenzoxazine (CCBP)m-carborane in main chain>400°C76%
Epoxy ResinCarborane-based thermoset~340°C>65% tandfonline.com
Polyethylene (HP2)o-carborane embedded in main chain479°CNot specified acs.org

The rigid, 3D geometry of the o-carborane cage makes it an ideal scaffold for the construction of complex, highly branched macromolecules like dendrimers. nih.govmdpi.com The ability to functionalize the cage at its carbon vertices (as with the hexyl group in this compound) and potentially at its boron atoms allows for the radial growth of dendritic structures. nih.gov These carborane-cored dendrimers are investigated for various applications, including as carriers for drug delivery, leveraging the high boron content. dergipark.org.tr

Furthermore, carborane derivatives functionalized with ligating groups, such as bisterpyridyl units, can be used to form luminescent coordination polymers upon complexation with metal ions like Zn(II). acs.orgcapes.gov.br The carborane unit in these structures can influence the photophysical properties and stability of the resulting coordination network. capes.gov.br

Applications in Thermo-Oxidation Resistant Materials

Crystalline Porous Materials (CCPMs)

Carboranes are increasingly used as building blocks for crystalline porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), due to their rigidity and stability. mdpi.com The inclusion of this compound would contribute these core properties while enhancing the hydrophobicity of the resulting porous structure.

Carborane-based linkers (ligands) are incorporated into MOFs and COFs to create robust, porous structures. mdpi.com The inherent thermal and chemical stability of the carborane cage is transferred to the framework, resulting in materials that can withstand harsh conditions. mdpi.comnih.gov

Carborane-Based MOFs: These are formed by coordinating carborane-dicarboxylate or similar ligands with metal ions or clusters. mdpi.comscispace.com The resulting frameworks often exhibit exceptional stability and unique pore geometries defined by the quasi-spherical shape of the carborane units. mdpi.comnorthwestern.edu The introduction of carborane can also enhance hydrophobicity, making the MOFs more water-stable. mdpi.comnih.gov

Carborane-Based COFs: These materials are constructed from organic building blocks linked by strong covalent bonds. chemistryviews.org Using carborane-based monomers, such as diformyl-p-carborane, allows for the synthesis of highly porous and robust 3D COFs. chemistryviews.org These frameworks benefit from the stability of the carborane cage and can feature channels lined with densely packed carborane units, leading to unique surface properties. chemistryviews.org

The unique electronic and structural properties of carborane-based porous materials make them promising candidates for gas storage and separation applications. mdpi.comresearchgate.net

The B-H bonds of the carborane cage are polarized with hydridic character (Bδ+-Hδ−). This allows for favorable "dihydrogen bond" interactions with the polarized C-H bonds of hydrocarbons (B–Hδ−···Hδ+–C), leading to enhanced selectivity in separating alkanes. mdpi.comchemistryviews.orgacs.orgnih.gov Carborane-based COFs have demonstrated high efficiency in separating hexane (B92381) isomers. chemistryviews.orgacs.orgnih.gov

Carborane-based MOFs have also shown high capacity for storing gases like methane (B114726) (CH₄) and hydrogen (H₂). scispace.comresearchgate.netacs.org The high porosity and specific interactions between the gas molecules and the carborane-lined pores contribute to these storage capabilities. For example, the MOF NU-135, built from a p-carborane (B1425697) linker, exhibits a high methane working capacity and volumetric hydrogen storage density, comparable to record-holding materials. scispace.comresearchgate.netacs.org Additionally, carborane-based MOFs can exhibit high selectivity for CO₂ over CH₄, making them relevant for natural gas purification. mdpi.comnorthwestern.edu

Table 2: Research Findings on Gas Storage and Separation in Carborane-Based Porous Materials
MaterialApplicationKey FindingReference
NU-135 (p-carborane MOF)Methane StorageWorking capacity of 170 vSTP/v (5–65 bar, 298 K) researchgate.netacs.org
NU-135 (p-carborane MOF)Hydrogen StorageVolumetric capacity of 49 g/L (55 bar, 77 K) researchgate.netacs.org
Carborane-based MOF (CCPMs 2 & 3)CO₂/CH₄ SeparationHigh selectivity for CO₂ over CH₄; promising for natural gas purification. mdpi.comnorthwestern.edu
Carborane-based COF (TAA-DFCB-COF)Hexane Isomer SeparationEfficient separation of hexane isomers due to B–Hδ−···Hδ+–C interactions. chemistryviews.orgacs.org
Carborane-pillared MOF (CCPM 6)Ethane/Ethylene SeparationReversed adsorption sequence, showing preference for C₂H₆ over C₂H₄. mdpi.com

Research on Gas Storage and Separation

Optoelectronic and Photoluminescent Materials Research

The incorporation of o-carborane derivatives, such as this compound, into organic semiconducting materials has emerged as a promising strategy for enhancing the performance of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). researchgate.net The unique electronic properties and three-dimensional structure of the o-carborane cage contribute to improved device characteristics. researchgate.netrsc.org

In the context of OLEDs, o-carborane-containing materials can act as efficient emitters. researchgate.netresearchgate.netchimicatechnoacta.ru Research has shown that attaching o-carborane units to π-conjugated organic molecules can lead to materials with high photoluminescence quantum yields in the solid state. researchgate.netkyoto-u.ac.jp For example, o-carboranyl luminophores have been utilized as emitters in OLEDs, achieving high external quantum efficiencies. nih.gov The bulky nature of the carborane cage can help to prevent intermolecular π-π stacking, a common cause of fluorescence quenching in the solid state. rsc.org This steric hindrance promotes aggregation-induced emission (AIE), a phenomenon where emission is enhanced in the aggregated or solid state. rsc.orgresearchgate.net

The electron-accepting nature of the o-carborane cage plays a crucial role in the design of these materials. rsc.orgscispace.com When combined with electron-donating moieties, donor-acceptor systems can be created that exhibit intramolecular charge transfer (ICT). rsc.orgfrontiersin.org This ICT process is fundamental to the operation of many advanced OLED materials, including those exhibiting thermally activated delayed fluorescence (TADF). researchgate.netnih.gov

While specific research on this compound in FETs is not extensively documented, the general properties of carborane-containing organic semiconductors suggest their potential. The ability to tune the HOMO and LUMO energy levels of organic semiconductors by incorporating carborane units is a key advantage for optimizing charge injection and transport in FETs. scispace.comresearchgate.net

The incorporation of o-carborane moieties, such as in this compound, into fluorophores has led to the development of materials with unique luminescent properties, most notably aggregation-induced emission (AIE). rsc.orgresearchgate.net In contrast to many conventional organic fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state due to π-π stacking, AIE-active materials exhibit enhanced emission upon aggregation. rsc.orgfrontiersin.org

The AIE phenomenon in carborane-containing compounds is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state. frontiersin.org The bulky, three-dimensional structure of the o-carborane cage effectively prevents close packing of the planar aromatic portions of the molecules, thus inhibiting non-radiative decay pathways and promoting luminescence. rsc.orgkyoto-u.ac.jp

Research has demonstrated that by attaching o-carborane to various π-conjugated systems, the resulting molecules can exhibit strong fluorescence in the solid state. rsc.orgfrontiersin.org For instance, a fluorene (B118485) derivative appended with an o-carborane unit showed significant fluorescence enhancement in the solid state compared to its solution phase. rsc.org This AIE behavior is crucial for applications in solid-state lighting and displays. rsc.org

The photophysical properties of these materials can be tuned by modifying the organic chromophore attached to the carborane cage. This allows for the development of AIE luminogens with emission colors spanning the visible spectrum. scispace.com The introduction of the o-carborane unit can also influence the excited state dynamics, often leading to the formation of intramolecular charge transfer (ICT) states, which play a key role in the AIE process. rsc.orgfrontiersin.org

Below is a table summarizing the photophysical properties of some o-carborane-containing AIEgens:

CompoundSolventEmission Max (nm)Quantum Yield (%)Reference
Fluorene-o-carboraneTHF/Water (1:99 v/v)477- rsc.org
Carbazole-o-carboraneTHF/Water538- frontiersin.org
CDCSolid State465>70 scispace.com
CDNSolid State->70 scispace.com
CDOSolid State->70 scispace.com
CDSSolid State570>70 scispace.com

Note: "-" indicates data not specified in the source.

The electronic properties of o-carborane play a significant role in the charge transfer dynamics of chromophores in which it is incorporated. rsc.orgnih.gov The o-carborane cage is known to be a strong electron acceptor, a property that is leveraged in the design of donor-acceptor (D-A) type chromophores. rsc.orgscispace.com When an electron-donating group is attached to the o-carborane cage, either directly or through a π-conjugated bridge, photoexcitation can lead to intramolecular charge transfer (ICT) from the donor to the carborane acceptor. rsc.orgfrontiersin.org

This ICT process is a key feature in the photophysics of many carborane-based luminescent materials. rsc.orgkyoto-u.ac.jp The efficiency and energy of the ICT can be influenced by several factors, including the nature of the donor and the solvent polarity. mdpi.com In some cases, the ICT state is emissive, giving rise to fluorescence that is often red-shifted compared to the emission from a locally excited state. rsc.org

The dynamics of charge transfer in these systems can be complex, sometimes involving an equilibrium between a locally excited (LE) state and the ICT state. rsc.org Studies on model compounds, such as 1-(pyren-2′-yl)-o-carborane, have shown that reversible charge transfer can occur, with the two excited states being in thermodynamic equilibrium. rsc.org The energy barrier between these states is often small, allowing for thermally activated charge transfer. rsc.org

The charge transfer dynamics are also influenced by the geometry of the molecule. For instance, twisted intramolecular charge transfer (TICT) can occur, where the donor and acceptor moieties adopt a perpendicular arrangement in the excited state. kyoto-u.ac.jp This can lead to highly efficient emission, even in the solid state, as the bulky carborane cage can allow for rotation even in a condensed phase. researchgate.net

The table below summarizes the HOMO and LUMO energy levels for a carbazole-based fluorophore and its o-carborane derivative, illustrating the effect of the carborane on the electronic structure.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Reference
9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole-5.08-1.173.91 researchgate.net
9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole-5.72-1.284.44 researchgate.net

Luminescent Properties and Aggregation-Induced Emission (AIE) Phenomena

Catalysis and Ligand Design in Research Contexts

The unique structural and electronic properties of o-carborane, including its three-dimensional aromaticity and high stability, make it an attractive building block for the design of novel ligands in catalysis. mdpi.comrsc.org While specific examples detailing this compound in ligand design are not prevalent, the principles of using functionalized o-carboranes as ligands are well-established.

The o-carborane cage can be functionalized at its carbon or boron vertices to create a wide variety of ligands. rsc.orgnih.gov The hexyl group in this compound can provide solubility in organic solvents, a desirable property for homogeneous catalysis. The carborane unit itself can act as a sterically bulky and electron-withdrawing substituent, influencing the reactivity and selectivity of a metal center. mdpi.commdpi.com

Carborane-containing ligands have been used in various catalytic applications. For example, phosphine (B1218219) ligands incorporating carborane moieties have been synthesized and used in transition metal catalysis. thenelsonlab.com The electronic effect of the carborane can be transmitted to the metal center, modifying its catalytic properties. thenelsonlab.com Additionally, the steric bulk of the carborane can create a unique coordination environment, potentially leading to enhanced selectivity in catalytic transformations. mdpi.com

Furthermore, o-carborane derivatives can be used to construct pincer-type ligands, where the carborane cage is an integral part of the ligand backbone. mdpi.com These ligands have shown utility in catalysis, with the carborane unit playing a key role in stabilizing the metal center and influencing its reactivity. mdpi.com The ability to tune the electronic and steric properties of these ligands by modifying the substituents on the carborane cage, such as with a hexyl group, offers a powerful tool for the rational design of new catalysts. mdpi.comthenelsonlab.com

Exploration of Hemilabile Ligand Behavior

Hemilabile ligands, which possess both strong and weak coordinating sites, are crucial in catalysis as they can reversibly bind to a metal center, creating open coordination sites for substrate binding and activation. chemrxiv.orgwwu.edu The unique structure of this compound, with its distinct carbon and boron vertices, allows for the design of ligands with hemilabile properties.

Research has shown that ligands derived from o-carborane can exhibit hemilability. rsc.org For instance, the reaction of doubly-deprotonated 1,1′-bis(o-carborane) can form a complex with a B–H⇀Ru agostic interaction, which is a labile bond that can be cleaved by other molecules. core.ac.uk This dynamic behavior is a hallmark of hemilability and is essential for catalytic processes. The ability of the o-carborane cage to participate in such interactions makes its derivatives, including this compound, promising candidates for the development of novel catalysts. The introduction of a hexyl group can further influence the steric and electronic properties of the resulting ligand, potentially tuning its hemilabile behavior for specific catalytic applications.

Energy-Related Materials Research

The distinct properties of this compound also make it a subject of investigation in various energy-related applications.

Hypergolic Fuels Development

Hypergolic propellants are substances that ignite spontaneously upon contact with an oxidizer, a critical characteristic for rocket engines. wikipedia.org Carboranes are considered promising as high-energy fuels due to their stable cage structure. nih.govnih.gov

Research has shown that o-carborane-based materials can be hypergolic. nih.govacs.orgresearchgate.net For instance, o-carboranealkynyl-protected metal clusters have been found to be hypergolic with white fuming nitric acid. nih.govacs.orgresearchgate.net A significant finding is that the metal cluster can catalyze the hypergolic behavior of the carborane ligand. nih.govacs.orgresearchgate.net In a different study, carboranylthiolate-protected copper clusters showed a dramatic decrease in ignition delay time when the thiolate group was moved from a carbon to a boron atom of the carborane cage. nih.govnih.gov This highlights the tunability of the hypergolic properties of carborane derivatives. The presence of a hexyl group on the o-carborane could influence the physical properties of the fuel, such as its density and viscosity, which are important parameters for rocket propellants.

Fuel SystemOxidizerIgnition Delay (ms)
[Cu₆Ag₈(C₄B₁₀H₁₁)₁₂Cl]NO₃ (CBA-CuAg)White Fuming Nitric Acid15 nih.govacs.orgresearchgate.net
Cu₁₄B-SHigh-Test Peroxide (90%)3 nih.govnih.gov
Cu₁₄C-SHigh-Test Peroxide (90%)6870 nih.govnih.gov

Research into N-Type Organic Semiconductors

Organic semiconductors are key components in next-generation electronics. While p-type organic semiconductors are well-developed, the advancement of n-type materials has been slower. nih.govunimib.it N-type semiconductors are essential for creating efficient organic electronic devices. sigmaaldrich.comnih.gov

The electron-accepting nature of carboranes makes them potential candidates for n-type organic semiconductors. While much of the research in this area has focused on fullerene derivatives, the unique electronic structure of carboranes offers an alternative approach. sigmaaldrich.com The development of n-type organic semiconductors often involves incorporating electron-deficient π-cores into the molecular structure. nih.gov The o-carborane cage, being an electron-deficient moiety, could be functionalized with appropriate chromophores and solubilizing groups, such as a hexyl chain, to create novel n-type materials. The hexyl group would enhance solubility, facilitating solution-based processing techniques common in organic electronics. sigmaaldrich.com

Liquid Crystalline Materials

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. mdpi.com The rigid, three-dimensional structure of carboranes makes them interesting building blocks for liquid crystalline materials. tandfonline.comwhiterose.ac.uk

Research has explored the use of o-carborane derivatives in liquid crystals. mdpi.comwhiterose.ac.ukvanderbilt.edu The incorporation of an o-carborane cluster has been found to induce smectic phases in supermolecular liquid crystals. whiterose.ac.uk In one study, cholesteryl-o-carborane dyads were synthesized, and the substitution on the carborane cage was shown to tailor the liquid crystalline properties. mdpi.com For instance, attaching different groups to one of the carbon atoms of the o-carborane cluster influenced the type of liquid crystal phase observed. mdpi.com The presence of a hexyl group in this compound could serve as a flexible tail, a common feature in liquid crystal molecules, promoting the formation of mesophases. The interplay between the rigid carborane core and the flexible hexyl chain is a key design principle in creating new liquid crystalline materials with tailored properties.

CompoundMesophase Behavior
Cholesteryl-o-carborane dyad (R=H)Monotropic chiral nematic (N) phase mdpi.com
Cholesteryl-o-carborane dyad (R=Me)Enantiotropic chiral nematic (N) and blue phases mdpi.com
Cholesteryl-o-carborane dyad (R=Ph)No liquid crystal behavior mdpi.com

Biomedical Research Applications Pre Clinical/in Vitro Focus

Development of Boron Neutron Capture Therapy (BNCT) Research Agents

BNCT is a binary cancer therapy that relies on the selective accumulation of non-radioactive boron-10 (B1234237) (¹⁰B) in tumor cells. mdpi.commdpi.com Subsequent irradiation with a beam of low-energy neutrons triggers a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) ions that destroy the cancer cells from within, theoretically sparing adjacent healthy tissue. mdpi.commdpi.com The success of BNCT is critically dependent on delivering a sufficient concentration of ¹⁰B atoms to the tumor. nih.govacs.org Carboranes, including 1-Hexyl-o-carborane, are highly attractive for this purpose due to their high density of boron atoms per molecule. researchgate.netmdpi.com

Design of Carborane-Rich Scaffolds for Boron Delivery Research

A key strategy in BNCT research is the design of molecules that can carry a large number of boron atoms to maximize the therapeutic effect. The this compound moiety serves as a versatile, boron-rich building block for constructing larger, unimolecular nanoparticle delivery vehicles. Its hexyl chain provides a convenient linker for attachment to central scaffolds.

One notable area of research involves coupling ortho-carborane units via hexyl-based linkers to a central, rigid scaffold like a dodecaborate (B577226) cluster. acs.org For example, a closomer-ester derivative, dodeca[6-(1,2-dicarba-closo-dodecaboran-1-yl)hexanoate]-closo-dodecaborate(2-), has been synthesized. acs.org In this structure, twelve ortho-carborane units are attached to a central [closo-B₁₂(OH)₁₂]²⁻ scaffold through hexanoate (B1226103) ester linkages. acs.org This design creates a single molecule with an exceptionally high boron content, a critical feature for effective BNCT agents.

Another approach involves attaching multiple carborane-hexyl units to macrocyclic molecules like porphyrins and their analogues. arxiv.org A synthesized magnesium(II) polycarboranylporphyrazine, for instance, features eight ortho-carborane cages peripherally attached to the porphyrazine core via hexylthio linkers. arxiv.org The resulting molecule, [2,3,7,8,12,13,17,18-octakis-(1,2-dicarba-closo-dodecaboranyl)-hexylthio-5,10,15,20-porphyrazine]magnesium(II), is a large, boron-rich structure designed to improve delivery for BNCT. arxiv.org

Strategies for Enhanced Cellular Uptake in Research Models

For a BNCT agent to be effective, it must not only be rich in boron but also be efficiently taken up by cancer cells. The inherent hydrophobicity of this compound can be leveraged to enhance its loading into drug delivery systems, which in turn facilitates cellular internalization.

Recent in vitro studies have investigated the cellular uptake of 1,2-dihexyl-o-carborane (a close derivative) when loaded into biodegradable amphipathic polymer nanoparticles known as AB-type Lactosomes. nih.govresearchgate.net These nanoparticles were tested on several cancer cell lines, including murine breast cancer (4T1), murine colon adenocarcinoma (CT26), human pancreatic cancer (AsPC-1), and human gastric cancer (NCI-N87). nih.govresearchgate.net The results showed that the dihexyl-o-carborane-loaded nanoparticles were efficiently internalized by the cancer cells, likely via endocytosis. nih.gov Notably, the murine cancer cell lines exhibited higher boron uptake than the human cell lines, with the 4T1 cells showing the highest accumulation. nih.govresearchgate.net

Table 1: In Vitro Boron Uptake of diC6-Carb-Loaded Nanoparticles in Cancer Cell Lines Data extracted from a study on AB-Lac particles loaded with 1,2-dihexyl-o-carborane (diC6-Carb).

Cell Line Cancer Type Boron Uptake (x10⁹ B atoms/cell)
4T1 Murine Breast Cancer ~35
CT26 Murine Colon Adenocarcinoma ~19
AsPC-1 Human Pancreatic Cancer <10
NCI-N87 Human Gastric Cancer <10

These findings suggest that formulating hydrophobic carboranes like this compound into nanosized delivery systems is a promising strategy to overcome barriers to cellular entry and achieve therapeutically relevant intracellular boron concentrations in research models. nih.govresearchgate.net

Role in Dual-Sensitizer Systems Research

Researchers are exploring the creation of multifunctional agents that can be used for more than one type of therapy simultaneously. By combining a boron-rich moiety like this compound with a photosensitizer molecule, it is possible to create a dual-sensitizer for both BNCT and Photodynamic Therapy (PDT). nih.gov

The aforementioned magnesium(II) porphyrazine peripherally functionalized with eight o-carboranyl-hexylthio units is an example of such a system. arxiv.org The porphyrazine core is a known photosensitizer, capable of generating reactive oxygen species upon light irradiation for PDT, while the attached carborane cages provide the boron payload for BNCT. arxiv.orgresearchgate.net This combination within a single molecular platform could potentially offer a synergistic anticancer effect, where the two therapies complement each other. Such dual-action agents are of significant interest in the development of more effective and versatile cancer treatments. nih.govnih.gov

Bio-conjugation Strategies for Research Purposes

Bio-conjugation involves chemically linking the this compound unit to biologically active molecules or nanomaterials. This strategy aims to hijack cellular transport mechanisms or leverage the properties of nanoparticles to achieve targeted delivery and accumulation in tumor tissues. researchgate.netnih.gov

Linkage to Amino Acids, Peptides, and Nucleosides

Attaching carboranes to essential biological building blocks like amino acids, peptides, and nucleosides is a widely explored strategy to facilitate their entry into rapidly proliferating cancer cells. researchgate.netresearchgate.netmdpi.com The hexyl group of this compound can be functionalized to create a linker for covalent attachment to these biomolecules.

Research has demonstrated the synthesis of carborane conjugates with various biomolecules, although specific examples using a simple this compound are part of a broader research field. mdpi.comnih.gov For instance, carborane derivatives have been linked to the RGD peptide, which targets integrins overexpressed on some tumor cells. mdpi.com Similarly, carboranyl-nucleoside analogues have been developed with the goal of being trapped inside tumor cells after phosphorylation by specific kinases. researchgate.netnih.gov The principle extends to using a hexyl-based linker, as seen in the synthesis of dodeca[6-(1,2-dicarba-closo-dodecaboran-1-yl)hexanoate]-closo-dodecaborate(2-), where a hexanoate linker connects the carborane to a larger scaffold. acs.org This body of research supports the feasibility of using the hexyl chain as a tether to create carborane-biomolecule conjugates for targeted boron delivery research. acs.orgresearchgate.net

Functionalization for Nanoparticle Integration in Research Models

Nanoparticles offer a powerful platform for delivering hydrophobic compounds like this compound into the aqueous environment of the body and promoting their accumulation in tumors through effects like the Enhanced Permeability and Retention (EPR) effect. acs.orgnih.gov

The hydrophobic nature of the hexyl chain on the o-carborane (B102288) cage is particularly advantageous for stable encapsulation within polymeric nanoparticles. nih.gov In studies using AB-type Lactosome nanoparticles, 1,2-dihexyl-o-carborane (diC6-Carb) demonstrated superior loading and stability compared to unsubstituted o-carborane or derivatives with shorter alkyl chains. nih.govresearchgate.net This enhanced stability, termed a "molecular glue" effect, resulted in minimal leakage of the boron agent from the nanoparticle carrier. nih.gov This is a critical factor, as premature release would lead to non-specific distribution of the boron agent. The research showed that while o-carborane leaked significantly from the nanoparticles in the presence of serum, the diC6-Carb remained almost completely encapsulated over a 24-hour period. nih.gov This stability, combined with the observed cellular uptake, makes the functionalization of o-carborane with hexyl groups a highly effective strategy for its integration into nanoparticle delivery systems for BNCT research. nih.govresearchgate.net

Pharmacophore Design Research

In the realm of medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups within a molecule that is responsible for its biological activity. clinmedjournals.org The design and synthesis of novel pharmacophores are central to the discovery of new therapeutic agents. clinmedjournals.org Carboranes, particularly the icosahedral closo-carboranes, have emerged as unique and valuable scaffolds in pharmacophore design research. researchgate.netnih.govnih.gov

Viewed as three-dimensional analogues of benzene (B151609), carborane clusters offer a distinct set of physicochemical properties that make them attractive for drug development. nih.govresearchgate.net These properties include significant hydrophobicity, high thermal and chemical stability, and a rigid, icosahedral geometry. hilarispublisher.comclinmedjournals.org The synthetic versatility of the carborane cage, which allows for functionalization at its carbon or boron vertices, enables the precise spatial arrangement of substituents to optimize interactions with biological targets. clinmedjournals.orgresearchgate.net The incorporation of a carborane moiety, such as this compound, can enhance a molecule's binding affinity, potency, and metabolic stability compared to traditional organic structures like aryl or cycloalkyl groups. hilarispublisher.comclinmedjournals.org

Detailed research has explored the structure-activity relationships (SAR) of carborane-containing compounds, demonstrating how modifications, such as the addition of a hexyl group, can fine-tune their biological effects.

Research on Histone Deacetylase (HDAC) Inhibitors

The inhibition of histone deacetylases (HDACs) is a validated strategy in cancer therapy. researchgate.net Research into novel HDAC inhibitors has utilized the carborane scaffold to explore new chemical space. In one study, a series of carborane-based HDAC inhibitors were synthesized to investigate the influence of the linker length between the carborane head group and the zinc-binding hydroxamate group. researchgate.net The findings indicated that compounds with a hexyl linker were potent, albeit relatively unselective, HDAC inhibitors. researchgate.net

Activity of Carborane-Based HDAC Inhibitors with Hexyl Linkers

Compound IDCarborane IsomerLinkerBiological FindingSource
A3ortho-carboraneHexylPotent but rather unselective HDAC inhibitor. researchgate.net
B3meta-carboraneHexylPotent but rather unselective HDAC inhibitor. researchgate.net
C3para-carboraneHexylPotent but rather unselective HDAC inhibitor. researchgate.net

Research on Estrogen Receptor (ER) Agonists

Carboranes have been successfully employed as hydrophobic skeletal structures in the design of estrogen receptor (ER) agonists. nih.gov The unique geometry and hydrophobicity of the carborane cage are well-suited for binding to the ligand-binding domain of steroid receptors. nih.gov Structure-activity relationship studies on a series of para-carborane derivatives were conducted to develop selective ERβ agonists. acs.org This research systematically investigated how the length of the alkyl chain attached to a carborane carbon atom influences potency and selectivity. The results showed that increasing the length of the hydrocarbon chain generally led to decreased potency but increased selectivity for ERβ. acs.org

Structure-Activity Relationship of Alkyl-Substituted p-Carborane (B1425697) ER Agonists

Compound SeriesAlkyl Chain LengthKey FindingSource
3bMethyl (C1)Reduced agonist potency for ERα by ~1000-fold and ERβ by ~30-fold, resulting in 36-fold selectivity for ERβ. acs.org
-Increasing length (e.g., Butyl)Accompanied by decreasing potency in both ERα and ERβ reporter assays. acs.org
-Increasing lengthAccompanied by increasing selectivity for ERβ. acs.org

These studies underscore the importance of the carborane scaffold as a pharmacophore. The ability to modify the cage with substituents like a hexyl group allows for the systematic modulation of a compound's interaction with its biological target, providing a powerful tool for rational drug design. clinmedjournals.orghilarispublisher.com

Future Perspectives and Emerging Research Directions

New Synthetic Methodologies and Reactivity Patterns for Alkylcarboranes

The synthesis of C-substituted carboranes like 1-hexyl-o-carborane has traditionally been accomplished through the reaction of decaborane (B607025) (B₁₀H₁₄) with an appropriate alkyne, in this case, 1-octyne (B150090), often in the presence of a Lewis base. numberanalytics.comrsc.org Alternative strategies involve the monolithiation of the acidic C-H bond of o-carborane (B102288) using a strong base, followed by reaction with an alkyl halide. rsc.orgthieme-connect.com While effective, these methods can present challenges in selectivity and yield. rsc.org

Future research is trending towards more sophisticated and efficient synthetic routes. numberanalytics.com Metal-catalyzed synthesis, for instance, is emerging as a powerful tool for creating carboranes from borane (B79455) clusters and alkynes with greater control. numberanalytics.com A significant area of development is the direct, regioselective functionalization of the carborane cage's B-H vertices. researchgate.net Transition-metal-catalyzed B-H activation is a key strategy, enabling the introduction of functional groups at specific boron atoms of the icosahedral cage. rsc.orgacs.org For instance, iridium and palladium catalysts have been successfully employed for the selective borylation and alkenylation of o-carborane derivatives. researchgate.netacs.org These methods could be adapted to pre-functionalized this compound to generate bifunctional molecules with precisely controlled substitution patterns.

Emerging reactivity patterns are also a focus of intense investigation. The redox activity of the carborane cluster, where the neutral closo-cage can accept electrons to form an open nido-structure, is being harnessed to drive unique chemical transformations and bond activations. rsc.org The synergy between electron-donating or -withdrawing groups attached to the cage and the cage's own electronic properties can be exploited to tune this reactivity. rsc.org Understanding these patterns in alkylcarboranes will allow for the design of novel stimuli-responsive systems and catalysts.

Advanced Characterization Techniques for Mechanistic Insights

A deep understanding of the structure-property relationships in alkylcarboranes necessitates the use of advanced characterization techniques. uc.pt Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. vulcanchem.com Multinuclear NMR experiments, including ¹H, ¹³C, and particularly ¹¹B NMR, are essential for confirming the substitution pattern on the carborane cage. rsc.orgmdpi.commdpi.com The ¹¹B NMR spectrum, with its characteristic chemical shifts and coupling patterns, provides a unique fingerprint of the carborane isomer and its derivatives. mdpi.comresearchgate.net Two-dimensional NMR techniques, such as ¹¹B-¹¹B COSY, are increasingly used to assign the resonances of specific boron vertices, which is crucial for tracking regioselective reactions. semanticscholar.org

To gain deeper mechanistic insights, researchers are turning to a broader suite of analytical methods. uc.pt Techniques for surface analysis, such as X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS), are critical for studying self-assembled monolayers of carboranes on substrates. uc.ptresearchgate.net For carborane-based materials, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide information on morphology and structure at the nanoscale. uc.pt The combination of these experimental techniques allows for a comprehensive characterization, from the molecular to the material level, providing crucial data to validate computational models and understand reaction mechanisms. uc.pt

Integration of this compound into Novel Functional Materials

The unique properties of the carborane cage—including its exceptional thermal and chemical stability, hydrophobicity, and rigid three-dimensional structure—make it an attractive building block for advanced functional materials. vulcanchem.comtandfonline.comacs.org The hexyl group in this compound enhances its compatibility with organic polymers and solvents, making it a versatile component for creating hybrid materials. acs.org

A primary area of research is the incorporation of carboranes into polymers. nih.gov This can be achieved by synthesizing carborane-containing monomers and using various polymerization techniques, such as polycondensation, free-radical polymerization, or Ring-Opening Metathesis Polymerization (ROMP), to create polymers with carboranes in the main chain, as pendant groups, or as cross-linkers. acs.org These carborane-containing polymers exhibit enhanced thermal stability, oxidative resistance, and specific optoelectronic properties. tandfonline.comacs.orgacs.org For example, carborane-siloxane polymers have been investigated for their high-temperature performance and potential as neutron-shielding materials, due to the high neutron-capture cross-section of the ¹⁰B isotope. ucl.ac.ukiupac.org

Another emerging application is in the construction of Covalent Organic Frameworks (COFs). chemistryviews.org COFs are crystalline porous materials with potential uses in gas storage and separation. chemistryviews.org Carborane-based building blocks can be used to create 3D COFs with channels lined by carborane units, which can interact specifically with guest molecules like hexane (B92381) isomers through dihydrogen bonds. chemistryviews.org The alkyl chain of this compound could be used to modify the pore environment and hydrophobicity of such frameworks.

Material Type Role of Carborane Unit Key Properties & Potential Applications Relevant Findings
Carborane-Siloxane Polymers Structural backbone componentHigh thermal and oxidative stability, increased bulk modulus. ucl.ac.ukPotential for neutron shielding in high-radiation environments. ucl.ac.uk
Polyesters/Polyamides Monomer unit in main chainEnhanced heat resistance and hydrophobicity. acs.orgTuning of polymer properties for high-performance applications. tandfonline.comacs.org
Pendant-Carborane Polymers (e.g., Polyacrylates) Side-chain functional groupModification of electronic properties, hydrophobicity, and processability. acs.orgUsed in organic electronics and as functional additives. tandfonline.comresearchgate.net
Covalent Organic Frameworks (COFs) Porous framework building blockHigh porosity, crystallinity, and specific host-guest interactions. chemistryviews.orgSeparation of alkane isomers via dihydrogen bonding. chemistryviews.org
Self-Assembled Monolayers (SAMs) Surface modification agentFormation of ordered layers with tunable electronic properties (e.g., work function). acs.orgApplications in molecular electronics and sensing. researchgate.netacs.org

Computational Advances in Predicting Carborane Behavior

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of carborane systems. csic.es Density Functional Theory (DFT) is widely used to investigate the geometric and electronic structures of carboranes and their derivatives. nih.govdtic.milmdpi.com DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and optical characteristics. nih.govworldscientific.com These methods are also employed to model reaction pathways, calculate activation barriers, and elucidate reaction mechanisms, providing insights that can be difficult to obtain experimentally. nih.govresearchgate.net

For higher accuracy in interaction energy calculations, more advanced methods like the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are used, especially for studying noncovalent interactions between carboranes and other molecules. acs.org For instance, high-level computations have been used to detail the nature of interactions between carborane cages and aromatic systems, revealing that stabilization comes from a combination of dispersion and electrostatic forces. acs.org

Synergistic Applications at the Interface of Different Disciplines

The unique characteristics of carboranes place them at the intersection of multiple scientific fields, including chemistry, materials science, and medicine, leading to synergistic applications. ucsb.edunordforsk.org This interdisciplinarity is essential for tackling complex problems where solutions require integrating knowledge and techniques from different domains. aup.nlmdpi.com

One of the most prominent interdisciplinary applications of carboranes is in Boron Neutron Capture Therapy (BNCT) for cancer treatment. vulcanchem.comnih.gov This application combines the synthetic chemistry required to attach carboranes to tumor-targeting molecules, the biology of cellular uptake and localization, and the physics of neutron capture. researchgate.netmdpi.com The ¹⁰B atoms in the carborane cage capture low-energy thermal neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei, which destroy cancer cells with high selectivity. nih.gov The hexyl group in this compound could be used to tune the lipophilicity of BNCT agents, potentially improving their ability to cross cell membranes and accumulate within tumors. nih.govmdpi.com

In materials science, the synergy between the inorganic carborane cage and organic polymer chemistry leads to the development of advanced composites and nanomaterials. tandfonline.comnih.gov These materials combine the processability of polymers with the exceptional stability and functionality of carboranes. acs.org This leads to applications in areas ranging from aerospace, where heat-resistant polymers are needed, to organic electronics, where the electronic properties of carboranes can be used to tune the performance of devices. tandfonline.comucsb.edu The interplay between the molecular design of compounds like this compound and the macro-level properties of the resulting materials is a key area of interdisciplinary research. uni-jena.de

Future progress will increasingly rely on collaborative efforts that bridge these disciplines. nordforsk.org For example, designing new carborane-based drugs will require close collaboration between synthetic chemists, computational modelers, pharmacologists, and clinicians. Similarly, developing next-generation carborane-based materials will necessitate teamwork among chemists, materials scientists, and engineers to optimize properties for specific technological applications. ucsb.edu

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Hexyl-o-carborane, and how can their reproducibility be validated experimentally?

  • Methodology : Follow protocols for carborane alkylation, emphasizing solvent selection (e.g., THF or DMF), reaction temperature (60–80°C), and stoichiometric ratios of hexylating agents. Validate reproducibility by replicating procedures from peer-reviewed studies, ensuring detailed documentation of reaction conditions (e.g., inert atmosphere, purification via column chromatography) . Include characterization data (NMR, IR, mass spectrometry) for intermediates and final products, adhering to journal guidelines for reporting new compounds .

Q. How should researchers design experiments to characterize the physicochemical properties (e.g., thermal stability, solubility) of this compound?

  • Methodology :

  • Thermal Stability: Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under controlled atmospheres. Compare decomposition profiles with unsubstituted o-carborane to assess hexyl group effects .
  • Solubility: Employ UV-Vis spectroscopy or gravimetric methods in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Report solubility parameters (Hansen or Hildebrand) to guide applications in drug delivery or materials science .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology : Prioritize multinuclear NMR (<sup>11</sup>B, <sup>1</sup>H, <sup>13</sup>C) to verify boron cage geometry and hexyl chain attachment. For ambiguous cases, supplement with X-ray crystallography or high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational simulations (e.g., DFT for <sup>11</sup>B NMR shifts) to resolve discrepancies .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel chemical environments (e.g., catalytic systems or supramolecular assemblies)?

  • Methodology :

  • Quantum Mechanics: Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. Validate with experimental kinetic studies (e.g., reaction rates with electrophiles) .
  • Molecular Dynamics: Simulate solvation effects or host-guest interactions using force fields (e.g., AMBER) parameterized for boron clusters. Compare with experimental data from X-ray crystallography or NMR titrations .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., cytotoxicity vs. biocompatibility)?

  • Methodology :

  • Dose-Response Analysis: Conduct in vitro assays (MTT, apoptosis markers) across multiple cell lines, controlling for variables like serum concentration and incubation time. Use statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Meta-Analysis: Systematically review literature using PRISMA guidelines to assess study heterogeneity (e.g., purity thresholds, assay protocols). Highlight gaps using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can researchers optimize the synthesis of this compound derivatives for targeted applications (e.g., neutron capture therapy or luminescent materials)?

  • Methodology :

  • Design of Experiments (DoE): Apply factorial design to test variables (catalyst loading, solvent polarity). Use response surface methodology (RSM) to maximize yield or functional group compatibility .
  • Structure-Activity Relationships (SAR): Corlate substituent effects (e.g., chain length, electron-withdrawing groups) with properties (e.g., log P, quantum yield) using multivariate regression .

Data Presentation and Analysis Guidelines

Aspect Recommendations References
Synthetic Reproducibility Report yields, purification methods, and spectroscopic validation for all batches.
Thermal Data Include TGA curves with onset/peak temperatures and residue analysis.
Biological Assays Provide raw data (e.g., viability percentages) and statistical significance tests.

Key Methodological Frameworks

  • Research Question Formulation : Use PICO (Population, Intervention, Comparison, Outcome) for biological studies or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative inquiries .
  • Literature Review : Conduct systematic reviews with tools like Covidence, prioritizing studies that address synthesis challenges or conflicting property data .
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) and propagate them through calculations (e.g., yield determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.